molecular formula C19H16ClNO5 B3738524 6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B3738524
M. Wt: 373.8 g/mol
InChI Key: FWXQJNKEASGINE-UHFFFAOYSA-N
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Description

6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a nitrophenylmethoxy group at the 7th position, and a propyl group at the 4th position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-7-hydroxy-2H-chromen-2-one, which serves as the core structure.

    Introduction of the Propyl Group: The 4-chloro-7-hydroxy-2H-chromen-2-one is then subjected to alkylation using propyl bromide in the presence of a base such as potassium carbonate to introduce the propyl group at the 4th position.

    Methoxylation: The hydroxyl group at the 7th position is converted to a methoxy group by reacting with methyl iodide in the presence of a base such as sodium hydride.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid to introduce the nitro group at the para position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 6-chloro-7-[(4-aminophenyl)methoxy]-4-propyl-2H-chromen-2-one.

    Substitution: Formation of 6-amino-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one or 6-thio-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one.

Scientific Research Applications

6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-methoxy-4-propyl-2H-chromen-2-one
  • 6-chloro-7-[(4-aminophenyl)methoxy]-4-propyl-2H-chromen-2-one
  • 6-chloro-7-[(4-nitrophenyl)methoxy]-4-ethyl-2H-chromen-2-one

Uniqueness

6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one is unique due to the presence of the nitrophenylmethoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-7-[(4-nitrophenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-2-3-13-8-19(22)26-17-10-18(16(20)9-15(13)17)25-11-12-4-6-14(7-5-12)21(23)24/h4-10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXQJNKEASGINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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